N-Desmethyllevomepromazine
Overview
Description
“N-Desmethyllevomepromazine” is an organic compound that belongs to the class of phenothiazines . It has the molecular formula C18H22N2OS .
Synthesis Analysis
The biotransformation of Levomepromazine, the parent drug of this compound, involves two main metabolic pathways: S-oxidation and N-demethylation . N-demethylation is more feasible due to its lower activation energy, making this compound the most plausible metabolite of Levomepromazine .
Molecular Structure Analysis
The molecular structure of this compound consists of 18 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .
Chemical Reactions Analysis
N-demethylation, one of the metabolic pathways of Levomepromazine, is a two-step reaction. It includes the rate-determining N-methyl hydroxylation, which proceeds via the single electron transfer (SET) mechanism, and the subsequent C-N bond fission through a water-assisted enzymatic proton-transfer process .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 314.445 . More detailed physical and chemical properties are not available in the retrieved sources.
Scientific Research Applications
Metabolic Mechanisms : A theoretical study on the metabolic mechanisms of Levomepromazine by cytochrome P450 revealed that N-demethylation is a more feasible metabolic pathway than S-oxidation, making N-desmethyllevomepromazine a plausible metabolite of Levomepromazine. This study highlighted the importance of understanding the metabolic pathways of neuroleptic drugs like Levomepromazine (Wang et al., 2016).
Use in Palliative Care : Levomepromazine is used in palliative and end-of-life care for symptom control, including antipsychotic, anxiolytic, antiemetic, and sedative effects. However, the evidence supporting its use is limited to open series and case reports, suggesting a need for more robust trials (Dietz et al., 2013).
Metabolite Identification : A study on the metabolism of Levomepromazine in humans identified several metabolites, including this compound. This research provides insights into the drug's metabolic profile, which is crucial for understanding its pharmacokinetics and potential effects (Hals & Dahl, 2010).
Brain Distribution : Research on the distribution of Levomepromazine and its metabolite, desmethyl-levomepromazine, in different regions of the human brain, showed region-specific differences, with higher concentrations in the basal ganglia. This finding could have implications for understanding the effects of neuroleptic drugs on specific brain regions (Kornhuber et al., 2006).
Chromatographic Analysis : A study on the simultaneous determination of Levomepromazine and its major metabolites, including this compound, in human plasma by reversed-phase liquid chromatography, contributed to the pharmacokinetic analysis and understanding of these compounds (ter Horst et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for N-Desmethyllevomepromazine were not found in the retrieved sources, the field of drug delivery systems is evolving rapidly. There is a growing interest in developing controlled drug delivery systems, nano-drug delivery, smart and stimuli-responsive delivery using intelligent biomaterials . These advancements could potentially be applied to this compound in the future.
properties
IUPAC Name |
(2R)-3-(2-methoxyphenothiazin-10-yl)-N,2-dimethylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-13(11-19-2)12-20-15-6-4-5-7-17(15)22-18-9-8-14(21-3)10-16(18)20/h4-10,13,19H,11-12H2,1-3H3/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDGBRQEYYPJEM-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CNC)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80958853 | |
Record name | 3-(2-Methoxy-10H-phenothiazin-10-yl)-N,2-dimethylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80958853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
37819-98-0 | |
Record name | N-Desmethyllevomepromazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037819980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Methoxy-10H-phenothiazin-10-yl)-N,2-dimethylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80958853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DESMETHYLLEVOMEPROMAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR95ATJ2UF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.